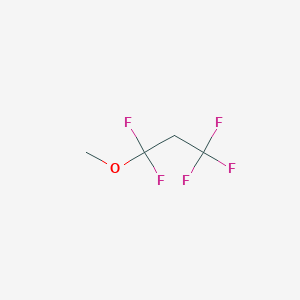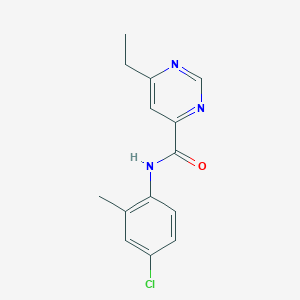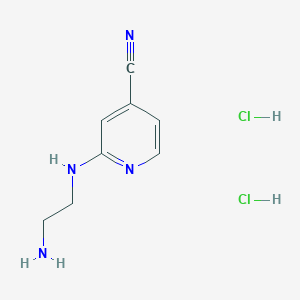
N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide, also known as OP3, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. OP3 is a synthetic compound that belongs to the class of amides and has a molecular formula of C16H24N2O3.
Wirkmechanismus
The mechanism of action of N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus by blocking the activity of certain viral enzymes.
Biochemical and Physiological Effects
N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth and proliferation of cancer cells, the ability to inhibit the replication of the hepatitis C virus, and the ability to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide in lab experiments is its high potency and specificity, which allows for accurate and reliable results. However, one limitation is that it is a synthetic compound that may not accurately reflect the behavior of naturally occurring compounds in living organisms.
Zukünftige Richtungen
There are several future directions for research on N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide, including further studies on its potential use as a therapeutic agent for cancer and viral infections, as well as its potential use for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide involves a multi-step reaction process that includes the use of various reagents and solvents. The first step involves the reaction of 2-oxo-2-pyrrolidine-1-acetic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)oxolane-2-carboxamide to form the intermediate product. The final step involves the reaction of the intermediate product with acryloyl chloride to form N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and pharmacology. Studies have shown that N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antiviral activity against the hepatitis C virus. In addition, N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide has been studied for its potential use as a therapeutic agent for Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-2-13(17)16(10-12-6-5-9-19-12)11-14(18)15-7-3-4-8-15/h2,12H,1,3-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHONTZJZOYPBDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCCO1)CC(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2368126.png)

![N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2368129.png)
![2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2368130.png)

![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)


![2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2368137.png)
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime](/img/structure/B2368139.png)


![8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368144.png)